molecular formula C13H10N2O4 B14722300 Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate CAS No. 5632-30-4

Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B14722300
CAS No.: 5632-30-4
M. Wt: 258.23 g/mol
InChI Key: PIHHGUFZVXOMJR-UHFFFAOYSA-N
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Description

Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanomethyl group attached to a 3-(1,3-dioxoisoindol-2-yl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves the reaction of cyanomethyl bromide with 3-(1,3-dioxoisoindol-2-yl)propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or drug precursor.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the 3-(1,3-dioxoisoindol-2-yl)propanoate moiety may interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)butanoate
  • Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)pentanoate
  • Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)hexanoate

Uniqueness

Cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

5632-30-4

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

cyanomethyl 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C13H10N2O4/c14-6-8-19-11(16)5-7-15-12(17)9-3-1-2-4-10(9)13(15)18/h1-4H,5,7-8H2

InChI Key

PIHHGUFZVXOMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC#N

Origin of Product

United States

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